2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-aminehydrochloride

Description

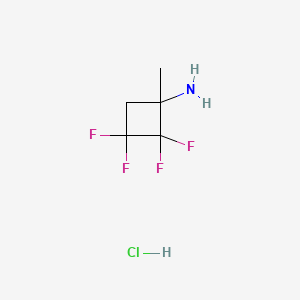

2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-aminehydrochloride is a fluorinated organic compound with the molecular formula C5H8ClF4N. This compound is notable for its unique structure, which includes a cyclobutane ring substituted with four fluorine atoms and a methyl group, along with an amine group that forms a hydrochloride salt. The presence of multiple fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula |

C5H8ClF4N |

|---|---|

Molecular Weight |

193.57 g/mol |

IUPAC Name |

2,2,3,3-tetrafluoro-1-methylcyclobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C5H7F4N.ClH/c1-3(10)2-4(6,7)5(3,8)9;/h2,10H2,1H3;1H |

InChI Key |

YRTIGHYKZDYWDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1(F)F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-aminehydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving appropriate precursors.

Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as hydrogen fluoride or fluorine gas.

Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminium hydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-aminehydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a fluorinated probe in biochemical assays.

Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-aminehydrochloride involves its interaction with molecular targets through its fluorinated cyclobutane ring and amine group. The fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes. The amine group can form hydrogen bonds and ionic interactions with biological targets, influencing their activity and function.

Comparison with Similar Compounds

2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with a similar structure but different functional groups.

2,2,3,3-Tetrafluoro-1-propanol: A fluorinated alcohol with distinct chemical properties.

Comparison:

Uniqueness: 2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-aminehydrochloride is unique due to its cyclobutane ring structure and the presence of both fluorine atoms and an amine group. This combination imparts specific reactivity and interaction profiles, distinguishing it from other fluorinated compounds.

Applications: While similar compounds may be used in various applications, the specific structure of this compound makes it particularly valuable in fields requiring precise molecular interactions, such as drug development and biochemical research.

Biological Activity

2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-amine hydrochloride is a fluorinated amine compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. This article explores its biological activity, synthesizing findings from diverse research sources and presenting relevant data tables and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C5H10ClF2N |

| Molecular Weight | 155.59 g/mol |

| Melting Point | 197-199 °C |

| Solubility | Very soluble in DMF; soluble in methanol; sparingly soluble in glacial acetic acid |

Research indicates that 2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-amine hydrochloride may interact with specific biological targets, influencing various cellular pathways. Its fluorinated structure can enhance lipophilicity and bioavailability, making it a candidate for drug development.

- Cell Proliferation : Preliminary studies suggest that the compound may affect cell proliferation rates. In vitro assays using cancer cell lines have shown alterations in growth patterns when exposed to varying concentrations of the compound.

- Oxidative Stress : The compound's interaction with oxidative stress markers has been investigated. It appears to modulate levels of reactive oxygen species (ROS), which are critical in cancer progression and cellular aging.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Study on MCF-7 Cells : A study evaluated the impact of a mixture containing various xenobiotics, including 2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-amine hydrochloride, on MCF-7 breast cancer cells. The results indicated significant changes in metabolomic profiles associated with cell cycle regulation and apoptosis pathways .

- Antimicrobial Activity : Another study explored the antimicrobial potential of fluorinated compounds similar to 2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-amine hydrochloride. Results showed promising activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Research Findings

Recent findings highlight the biological implications of this compound:

- Toxicological Assessments : Toxicological evaluations have demonstrated that while the compound exhibits some bioactivity, its safety profile requires further investigation to assess potential cytotoxic effects at higher concentrations.

- ADME/T Properties : Studies assessing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profiles indicate favorable characteristics for drug-like properties. These studies suggest that the compound may possess good oral bioavailability and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.